molecular formula C22H21N3O3 B4516257 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline

Cat. No.: B4516257
M. Wt: 375.4 g/mol
InChI Key: PWLKOZBILFQWHL-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-pyridin-4-ylquinoline with a spirocyclic intermediate such as 1,4-dioxa-8-azaspiro[4.5]decane. The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydrogenated quinoline compounds.

Scientific Research Applications

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially leading to the modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic compound used as an intermediate in organic synthesis.

    2-Pyridin-4-ylquinoline: A quinoline derivative with applications in medicinal chemistry.

Uniqueness

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline stands out due to its combination of a spirocyclic structure and a quinoline moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(25-11-7-22(8-12-25)27-13-14-28-22)18-15-20(16-5-9-23-10-6-16)24-19-4-2-1-3-17(18)19/h1-6,9-10,15H,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLKOZBILFQWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline
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4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyridin-4-ylquinoline
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